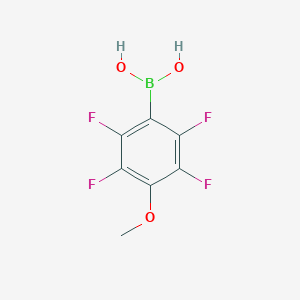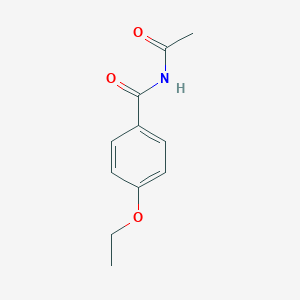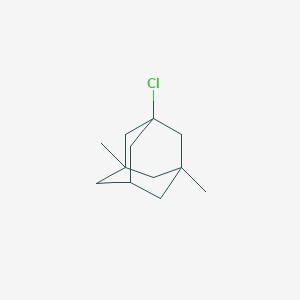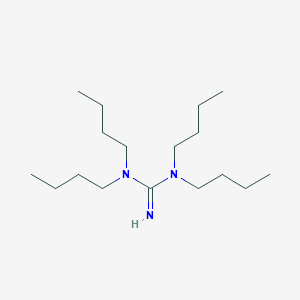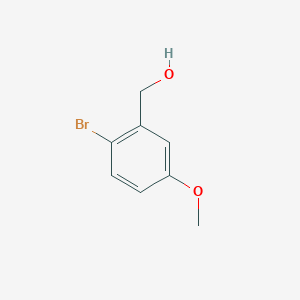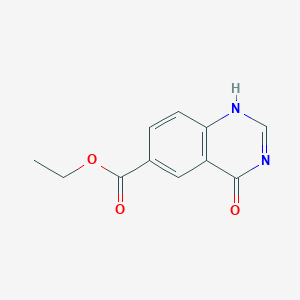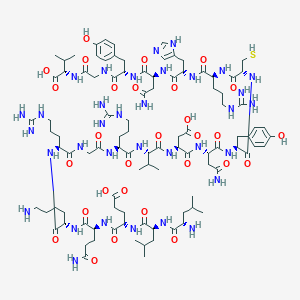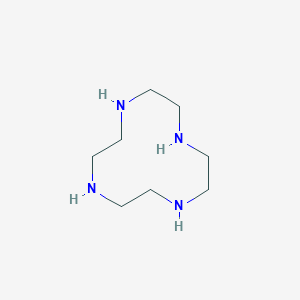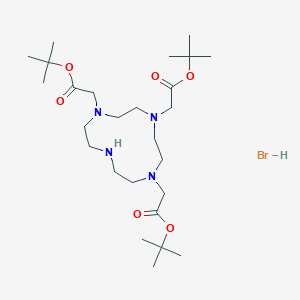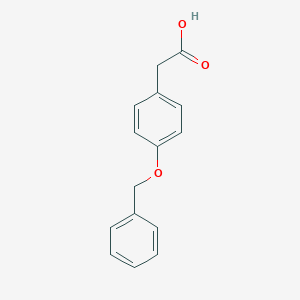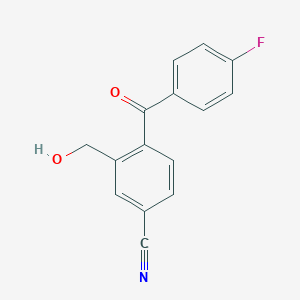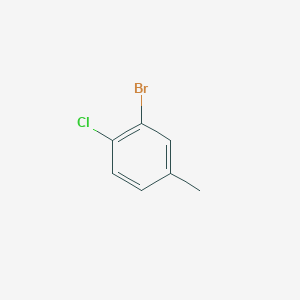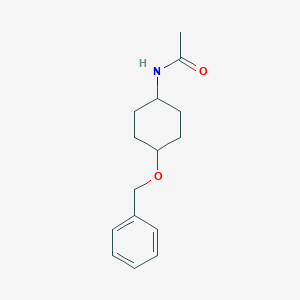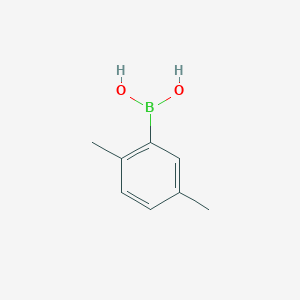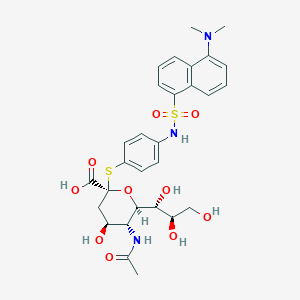
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid, also known as DNS-Neu5Ac, is a sialic acid derivative that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid acts as a competitive inhibitor of sialyltransferases, which are enzymes that transfer sialic acid to glycoproteins and glycolipids. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid competes with the natural substrate, Neu5Ac, for the binding site of sialyltransferases. By inhibiting sialyltransferases, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can modulate the expression of sialylated glycans on cell surfaces.
Efectos Bioquímicos Y Fisiológicos
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been shown to modulate cell adhesion, migration, and invasion by regulating the expression of sialylated glycans on cell surfaces. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also modulate the immune response by inhibiting the binding of sialylated glycans to immune receptors, such as siglecs. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been used to study the role of sialylation in cancer metastasis, inflammation, and viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily labeled with fluorescent dyes. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid is a specific inhibitor of sialyltransferases and can be used to modulate the expression of sialylated glycans on cell surfaces. However, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has some limitations. It is a synthetic compound that may not fully mimic the natural substrate, Neu5Ac. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid may also have off-target effects on other enzymes or proteins.
Direcciones Futuras
There are several future directions for research on 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. One direction is to study the role of sialylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid analogs that can selectively inhibit specific sialyltransferases or have improved pharmacokinetic properties. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialylation in host-pathogen interactions and develop new therapeutics for viral infections.
Métodos De Síntesis
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis starts with the protection of the carboxyl group of Neu5Ac with an acetyl group, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The amino group is then protected with a dansyl group. The protected Neu5Ac is then coupled with 4-aminophenylthiol to form 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been widely used as a tool in glycobiology research. It can be used to study the binding of sialic acid to various proteins, such as lectins, antibodies, and viruses. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialic acid in cell signaling, immune response, and pathogenesis of diseases. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be labeled with fluorescent dyes, such as FITC or Cy5, to enable visualization and quantification of sialic acid binding.
Propiedades
Número CAS |
141303-70-0 |
|---|---|
Nombre del producto |
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid |
Fórmula molecular |
C29H35N3O10S2 |
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
Clave InChI |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Otros números CAS |
141303-70-0 |
Sinónimos |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



